molecular formula C21H17BrN2O3S B2701377 (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile CAS No. 683250-66-0

(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

Cat. No.: B2701377
CAS No.: 683250-66-0
M. Wt: 457.34
InChI Key: SKAXHJKYIUVXGI-OVCLIPMQSA-N
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Description

The compound (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted at position 4 with a 4-bromophenyl group and at position 2 with a 3,4,5-trimethoxyphenyl moiety. The (2E)-configuration denotes the trans arrangement of substituents around the double bond. This structure combines electron-rich (methoxy) and electron-deficient (bromophenyl, nitrile) groups, making it a candidate for diverse biological applications, particularly in anticancer research due to the prevalence of trimethoxyphenyl groups in tubulin-binding agents .

Properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3S/c1-25-18-9-13(10-19(26-2)20(18)27-3)8-15(11-23)21-24-17(12-28-21)14-4-6-16(22)7-5-14/h4-10,12H,1-3H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAXHJKYIUVXGI-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The final step involves the coupling of the thiazole derivative with the trimethoxyphenylacrylonitrile through a Knoevenagel condensation reaction, using a base such as piperidine or pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile. For instance, derivatives of 4-(4-bromophenyl)thiazol-2-amine have shown significant in vitro activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Properties

Thiazole compounds are under investigation for their anticancer potential. Studies involving derivatives of thiazoles have demonstrated cytotoxic effects against several cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The compound's ability to inhibit cancer cell proliferation is attributed to its interaction with specific molecular targets within the cancerous cells .

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis was conducted on a series of thiazole derivatives. The study found that modifications to the bromophenyl group significantly enhanced anticancer activity. The most potent compounds exhibited IC50 values below 10 µM against MCF7 cells, indicating a strong potential for development into therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of thiazole derivatives with target proteins. For example, docking simulations suggest that this compound may effectively bind to enzymes involved in cancer progression and microbial resistance mechanisms. This computational approach aids in the rational design of more potent derivatives .

Synthesis of Functional Materials

The unique chemical structure of thiazole compounds allows for their incorporation into polymers and other materials. For example, thiazole-based compounds have been utilized in the synthesis of organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The incorporation of this compound into polymer matrices has been shown to enhance light emission efficiency and stability .

Crystal Structure Analysis

The crystal structure of thiazole derivatives provides insights into their packing and interaction in solid-state applications. Studies have reported detailed crystallographic data for various thiazole compounds, revealing how molecular orientation affects their physical properties. Such analyses are crucial for optimizing materials for electronic applications .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainsFungal StrainsIC50 (µM)
d1E. coliC. albicans15
d6S. aureusA. niger10
d7P. aeruginosaC. glabrata8

Table 2: Anticancer Activity against MCF7 Cells

CompoundIC50 (µM)Mechanism of Action
d69Apoptosis induction
d77Cell cycle arrest
d812Inhibition of angiogenesis

Mechanism of Action

The mechanism of action of (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

a. Halogen vs. Methoxy Substitutions

  • compound: (2E)-3-(2,4-dichlorophenyl)-2-[4-(4-bromophenyl)thiazol-2-yl]prop-2-enenitrile replaces the trimethoxyphenyl group with a 2,4-dichlorophenyl group.
  • compound: 6-(4-Bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)nicotinonitrile features a nicotinonitrile scaffold with ethoxy and 2,4,5-trimethoxyphenyl groups. The altered methoxy positions (2,4,5 vs. 3,4,5) may disrupt π-stacking interactions critical for binding to biological targets .
Heterocycle Modifications

a. Thiazole vs. Benzimidazole

  • compound : (2E)-3-(4-bromophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile substitutes the thiazole with a benzimidazole ring. The benzimidazole’s larger aromatic system (C7H6N2 vs. C3H2NS) increases molecular weight (~354 g/mol vs. ~471 g/mol) and may improve DNA intercalation but reduce solubility .

b. Pyrazole Derivatives

  • compound: (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one replaces the acrylonitrile group with a ketone and introduces a pyrazole ring.
Functional Group Additions
  • compound : (2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile incorporates a sulfonyl group and a piperazine-furan moiety. The sulfonyl group increases acidity (pKa ~1.5) and may enhance protein-binding affinity through electrostatic interactions .

Table 1. Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound C21H17BrN3O3S ~471 3,4,5-Trimethoxyphenyl, thiazole core
(2E)-3-(2,4-Dichlorophenyl)-... () C18H11BrCl2N2S ~462 Dichlorophenyl, high lipophilicity
(2E)-3-(4-Bromophenyl)-2-(1-methylbenzimidazol-2-yl)... () C17H12BrN3 ~354 Benzimidazole, increased π-stacking potential
6-(4-Bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)nicotinonitrile () C23H21BrN2O4 ~489 Nicotinonitrile, ethoxy group

Biological Activity

(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a synthetic compound belonging to the class of thiazole derivatives. Its unique structure, which includes a bromophenyl moiety and a trimethoxyphenyl group, suggests potential for significant biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure with the following characteristics:

  • Molecular Formula : C18H16BrN3O3S
  • Molecular Weight : 442.29 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The thiazole ring and aromatic groups may facilitate binding to hydrophobic pockets in target proteins, inhibiting their enzymatic activities.
  • Cell Cycle Modulation : Studies suggest that similar compounds can induce cell cycle arrest in cancer cells by activating p53 pathways, leading to apoptosis in malignant cells .
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Research indicates that thiazole derivatives exhibit notable anticancer properties. The compound has been tested against various cancer cell lines:

Cell LineIC50 (µM)Reference
HCT1160.09 - 3.10
PC120.103
HT-29Varies

In vitro studies have shown that the compound can inhibit the proliferation of these cancer cells effectively.

Antimicrobial Activity

Chalcone derivatives have been reported to possess antimicrobial properties. While specific data for this compound is limited, related thiazole compounds have demonstrated activity against various bacterial strains .

Anti-inflammatory Effects

Compounds similar to this compound have shown potential in reducing inflammation in preclinical models. The anti-inflammatory action may be attributed to the modulation of cytokine production and inhibition of pro-inflammatory pathways .

Case Studies

Several studies have explored the biological implications of thiazole derivatives:

  • Growth Inhibition in Cancer Cells :
    • A study on analogues derived from chalcone structures indicated that modifications could enhance selectivity and potency against cancer cells expressing wild-type p53 compared to p53-null cells .
  • Cytotoxicity Evaluation :
    • The sulforhodamine B assay revealed that structural modifications significantly impact cytotoxicity profiles across different cell lines .

Comparative Analysis with Similar Compounds

The unique bromination in this compound distinguishes it from other thiazole derivatives:

Compound NameIC50 (µM)Key Features
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-...VariesChlorine substituent
(2E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-...VariesMethyl substituent
(E)-2-[4-(bromophenyl)-1H-pyrazole]VariesPyrazole instead of thiazole

The presence of the bromine atom in this compound is hypothesized to enhance its reactivity and interaction with biological targets compared to analogues without bromination.

Q & A

Basic: What is the optimal synthetic route for this compound, and how can purity be ensured?

Answer:
A multi-step synthesis is typically employed:

Thiazole core formation : Condensation of 4-bromophenylthioamide with α-bromo ketones under basic conditions to form the 1,3-thiazole ring .

Prop-2-enenitrile backbone : Use a Knoevenagel condensation between the thiazole-carbaldehyde and 3,4,5-trimethoxyphenylacetonitrile, catalyzed by piperidine or ammonium acetate in ethanol .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/dichloromethane mixtures .
Characterization : Validate purity via HPLC (>95%), NMR (¹H/¹³C), and elemental analysis. X-ray crystallography (e.g., single-crystal studies at 100 K) confirms structural integrity .

Basic: How is the E-configuration of the double bond confirmed experimentally?

Answer:

  • X-ray crystallography : Direct visualization of molecular geometry (e.g., dihedral angles between thiazole and trimethoxyphenyl groups) .
  • NOESY NMR : Absence of cross-peaks between the thiazole proton and trimethoxyphenyl protons supports the trans (E) configuration .

Basic: What solvents and conditions are recommended for crystallization?

Answer:

  • Solvent system : Ethanol/dichloromethane (3:1 v/v) at 4°C yields high-quality crystals suitable for X-ray analysis .
  • Cryogenic conditions : Crystals are often analyzed at 100 K to minimize thermal motion artifacts .

Advanced: How do the 4-bromo and 3,4,5-trimethoxy substituents influence electronic properties?

Answer:

  • Bromophenyl group : Acts as an electron-withdrawing group, polarizing the thiazole ring and enhancing electrophilicity at the α-position .
  • Trimethoxyphenyl group : Electron-donating methoxy groups increase electron density on the prop-2-enenitrile backbone, affecting reactivity in nucleophilic additions. Computational studies (DFT) can map electrostatic potential surfaces to quantify these effects .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:

  • Parameter optimization : Systematically vary catalysts (e.g., piperidine vs. DBU), temperature, and solvent polarity. For example, microwave-assisted synthesis may improve yield reproducibility .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., Z-isomer formation) and adjust reaction conditions (e.g., light exclusion for photolabile intermediates) .

Advanced: What computational methods predict intermolecular interactions in the crystal lattice?

Answer:

  • Hirshfeld surface analysis : Quantifies close contacts (e.g., C–H···π interactions between methoxy groups and thiazole rings) .
  • DFT-based lattice energy calculations : Models van der Waals and hydrogen-bonding contributions to packing stability .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Substitution patterns : Replace bromine with fluorine (electron-withdrawing) or methoxy with hydroxyl groups (electron-donating) .
  • Bioisosteric replacements : Swap the thiazole ring with oxazole or pyridine and assess changes in electronic profiles via cyclic voltammetry .

Methodological: What techniques quantify hydrolytic stability under physiological conditions?

Answer:

  • pH-dependent stability assays : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm for nitrile absorption) .
  • LC-MS/MS : Identifies hydrolysis products (e.g., carboxylic acid derivatives) .

Methodological: How to validate enantiopurity if chiral centers are introduced?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment .

Methodological: What strategies mitigate solubility challenges in biological assays?

Answer:

  • Co-solvent systems : Use DMSO (≤5% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or acetyl groups at the methoxy positions to improve hydrophilicity .

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